molecular formula C7H6BrNO B3052591 4-Amino-3-bromobenzaldehyde CAS No. 42580-44-9

4-Amino-3-bromobenzaldehyde

Cat. No. B3052591
CAS RN: 42580-44-9
M. Wt: 200.03 g/mol
InChI Key: SHBYVHVNHYBESU-UHFFFAOYSA-N
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Description

4-Amino-3-bromobenzaldehyde is a chemical compound with the molecular formula C7H6BrNO . It is used in various industrial and synthetic organic chemistry applications .


Synthesis Analysis

The synthesis of 4-Amino-3-bromobenzaldehyde involves several steps. One common method involves the use of p-bromotoluene, bromine, and calcium carbonate . Another method involves the use of Oxone and acetonitrile . These methods are well-documented in the literature .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-bromobenzaldehyde consists of a benzene ring fused with an aldehyde and an amine group . The molecular weight is 200.033 Da .


Chemical Reactions Analysis

4-Amino-3-bromobenzaldehyde can undergo various chemical reactions. For instance, it can participate in solvent-free aldol condensation reactions . It can also undergo protodeboronation .

Scientific Research Applications

Crystal Structure and Interactions

The compound N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, structurally related to 4-Amino-3-bromobenzaldehyde, demonstrates unique crystal structures and weak π–π interactions, which are significant in studying molecular interactions and designing novel materials (Asiri, Khan, & Tahir, 2010).

Synthesis and Spectral Analysis

The synthesis of (E)-4-((4-Bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide, derived from 4-bromobenzaldehyde, showcases the compound's utility in synthesizing complex molecules with diverse applications in chemistry. The compound's characterization through FTIR and UV–Vis spectra provides valuable insights into its structural and electronic properties (Sowrirajan et al., 2022).

Heterocyclic Chemistry

The use of 3-bromobenzaldehyde, closely related to 4-Amino-3-bromobenzaldehyde, in the Friedländer condensation reaction to afford bidentate and tridentate 6-bromoquinoline derivatives demonstrates the compound's relevance in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Hu, Zhang, & Thummel, 2003).

Multi-Component Reaction Strategy

A study on the synthesis of 2-amino-4-(3/2-(alkynyl)/3-(alkenyl)phenyl)-6-phenylnicotinonitriles illustrates the use of bromobenzaldehyde in multi-component reactions (MCR), highlighting its utility in generating a diverse array of chemical entities for various applications (Bodireddy, Reddy, & Kumar, 2014).

Catalysis and Organic Synthesis

The palladium-catalyzed synthesis of 3-(alkylamino)isoindolin-1-ones from 2-bromobenzaldehyde underscores the role of bromobenzaldehydes in catalysis and organic synthesis, essential for creating complex organic molecules (Cho et al., 1997).

Safety and Hazards

The safety data sheet for 4-Amino-3-bromobenzaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment when handling this compound .

Future Directions

Future research on 4-Amino-3-bromobenzaldehyde could focus on its potential applications in the field of medicinal chemistry, given its structural similarity to other biologically active compounds . Additionally, further studies could explore its reactivity and potential uses in synthetic organic chemistry .

properties

IUPAC Name

4-amino-3-bromobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBYVHVNHYBESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448040
Record name 4-Amino-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromobenzaldehyde

CAS RN

42580-44-9
Record name 4-Amino-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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